N-(1,3-dioxoisoindolin-5-yl)-5-nitrofuran-2-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds usually involves several steps of reactions including substitution, click reaction, and addition reaction . The structures of these compounds are typically confirmed by 1H NMR, 13C NMR, and MS .Molecular Structure Analysis
The molecular structure of similar compounds is usually analyzed using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .Scientific Research Applications
Optically Active Polyamides Synthesis
Researchers have synthesized a new class of optically active polyamides (PAs) incorporating 4-nitro-1,3-dioxoisoindolin-2-yl pendent groups. These polymers, prepared through direct polycondensation, exhibit high solubility in polar organic solvents due to the bulky pendent groups disrupting interchain and intrachain interactions. This characteristic could be beneficial for developing new materials with specific optical properties for applications in electronics or photonics (Faghihi, Absalar, & Hajibeygi, 2010).
Antiepileptic Activity
A series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives demonstrated significant antiepileptic activity in a study. These compounds, synthesized through a reaction involving phthalic anhydride and phenylalanine, showed higher latency times in seizure threshold methods compared to control groups, indicating potential as novel antiepileptic agents (Asadollahi et al., 2019).
Antioxidant Activity
Research on novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including compounds containing the N-(1,3-dioxoisoindolin-2-yl) moiety, highlighted potent antioxidant activities. These compounds outperformed ascorbic acid in DPPH radical scavenging method and reducing power assays, suggesting their potential utility in developing new antioxidant therapies or supplements (Tumosienė et al., 2019).
HIV-1 Reverse Transcriptase Inhibitors
Dihydropyrimidinone-isatin hybrids, incorporating the 1,3-dioxoisoindolin-2-yl moiety, were identified as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. These hybrids show promise for further investigation and development into new antiretroviral drugs due to their higher RT inhibitory activity compared to standard treatments (Devale et al., 2017).
Radiosensitizers and Cytotoxins
A study on nitrofuran carboxamides and carboxylates as radiosensitizers and bioreductively activated cytotoxins showed these compounds to be extremely efficient in sensitizing hypoxic Chinese hamster cells to ionizing radiation. Their potential for enhancing the efficacy of radiation therapy in cancer treatment warrants further exploration (Naylor et al., 1990).
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O6/c17-11-7-2-1-6(5-8(7)12(18)15-11)14-13(19)9-3-4-10(22-9)16(20)21/h1-5H,(H,14,19)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMKJVJRMPHYRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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